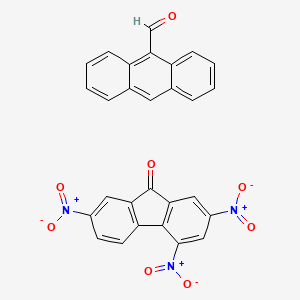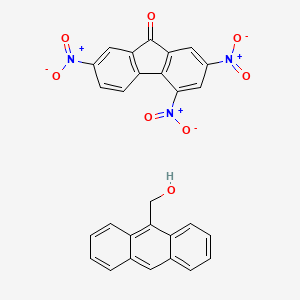
Anthracene-9-carbaldehyde;2,4,7-trinitrofluoren-9-one
Overview
Description
Anthracene-9-carbaldehyde: and 2,4,7-trinitrofluoren-9-one are two distinct chemical compounds with unique properties and applications. Anthracene-9-carbaldehyde is a yellow solid that is soluble in common organic solvents and is the most common monoaldehyde derivative of anthracene . It is used as a building block for supramolecular assemblies . On the other hand, 2,4,7-trinitrofluoren-9-one is known for its applications in various chemical reactions and research fields.
Preparation Methods
Anthracene-9-carbaldehyde: is typically prepared by the Vilsmeier formylation of anthracene . This involves the reaction of anthracene with a Vilsmeier reagent, which is a combination of a formylating agent and a Lewis acid. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.
2,4,7-trinitrofluoren-9-one: can be synthesized through nitration reactions involving fluorenone. The nitration process typically uses concentrated nitric acid and sulfuric acid as reagents, with the reaction being carried out at low temperatures to control the rate of nitration and prevent over-nitration.
Chemical Reactions Analysis
Anthracene-9-carbaldehyde: undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert it into anthracene derivatives.
Substitution: It can participate in electrophilic substitution reactions, forming various substituted anthracene derivatives.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens.
2,4,7-trinitrofluoren-9-one: also undergoes several types of reactions:
Nucleophilic substitution: The nitro groups make it susceptible to nucleophilic attack, leading to the formation of various substituted fluorenone derivatives.
Reduction: It can be reduced to form amino derivatives using reducing agents like tin(II) chloride.
Scientific Research Applications
Anthracene-9-carbaldehyde: has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and supramolecular assemblies.
Biology: It serves as a fluorescent probe in biological imaging and detection.
Medicine: It is used in the development of pharmaceuticals and diagnostic agents.
Industry: It is employed in the production of dyes and pigments.
2,4,7-trinitrofluoren-9-one: is used in:
Chemistry: It acts as a reagent in organic synthesis and as a precursor for the synthesis of other nitro compounds.
Biology: It is used in biochemical assays and as a fluorescent marker.
Industry: It is used in the manufacture of explosives and propellants.
Mechanism of Action
Anthracene-9-carbaldehyde: exerts its effects through its ability to participate in various chemical reactions, forming stable intermediates and products. Its molecular targets include nucleophiles and electrophiles in organic synthesis pathways.
2,4,7-trinitrofluoren-9-one: acts primarily through its nitro groups, which make it highly reactive towards nucleophiles. The nitro groups facilitate the formation of stable intermediates, leading to the synthesis of various derivatives.
Comparison with Similar Compounds
Anthracene-9-carbaldehyde: can be compared with other anthracene derivatives like anthraquinone and anthracene-9,10-dicarboxaldehyde. Its uniqueness lies in its monoaldehyde structure, which provides specific reactivity and applications in supramolecular chemistry .
2,4,7-trinitrofluoren-9-one: can be compared with other nitrofluorenone derivatives like 2,4-dinitrofluorenone and 2,7-dinitrofluorenone. Its uniqueness is attributed to the presence of three nitro groups, which enhance its reactivity and make it suitable for specific applications in organic synthesis and industry.
Properties
IUPAC Name |
anthracene-9-carbaldehyde;2,4,7-trinitrofluoren-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O.C13H5N3O7/c16-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)15;17-13-9-3-6(14(18)19)1-2-8(9)12-10(13)4-7(15(20)21)5-11(12)16(22)23/h1-10H;1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCOPTTFRZYPJSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=O.C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C3=C2C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H15N3O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)pyrimidin-4-yl]piperidin-3-ol](/img/structure/B3823932.png)
![N-{[(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)amino]carbonothioyl}nicotinamide](/img/structure/B3823940.png)
![3-phenyl-1-oxa-2-azaspiro[4.4]non-2-en-4-one](/img/structure/B3823953.png)
![1-{2-[5-(4-fluoro-2-methoxyphenyl)-4-phenyl-1H-imidazol-1-yl]ethyl}-4-methylpiperazine](/img/structure/B3823961.png)

![5-{2-[(3,5-Di-tert-butyl-4-fluorophenyl)sulfanyl]ethyl}-2-methylpyridine](/img/structure/B3823978.png)





![2-phenylethyl 4-[(4-methoxyphenyl)amino]-4-oxobutanoate](/img/structure/B3824033.png)


